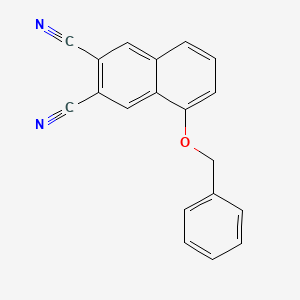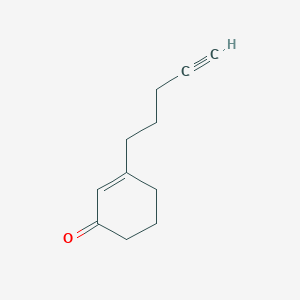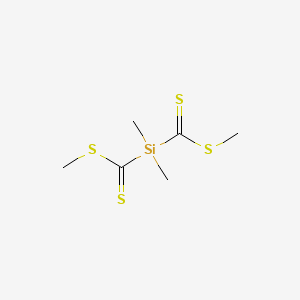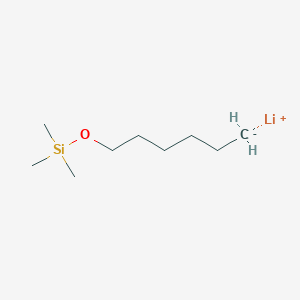![molecular formula C8H14O4 B14277483 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one CAS No. 152842-23-4](/img/structure/B14277483.png)
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2-methylpropyl alcohol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s stability and reactivity also play a role in its effectiveness in various applications.
相似化合物的比较
Similar Compounds
- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
- 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid
Uniqueness
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is unique due to its specific dioxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial.
属性
CAS 编号 |
152842-23-4 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
4-(2-methylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O4/c1-6(2)3-10-4-7-5-11-8(9)12-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
LISKXVBBYCPQKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC1COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
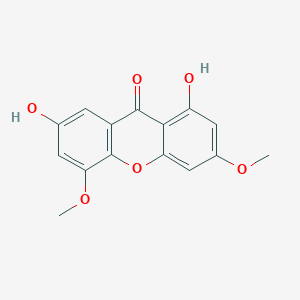
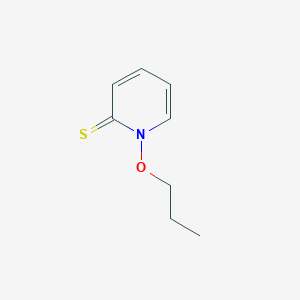
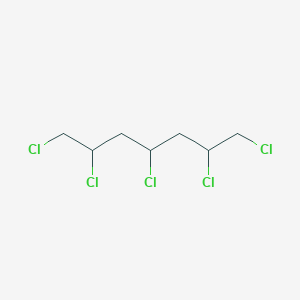
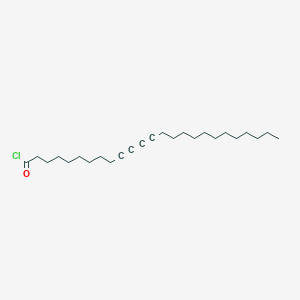
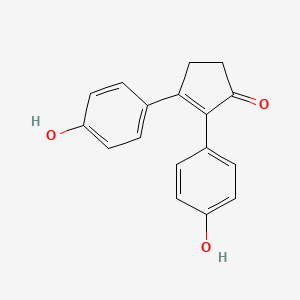

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

